2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGBDBXGAHPKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or functionalization of the thiophene ring at the 3-position.
- Formation or introduction of the piperidine ring substituted at the 4-position with the thiophene moiety.
- Attachment of the ethan-1-amine side chain at the piperidin-1-yl nitrogen.
This requires careful selection of starting materials, reagents, and reaction conditions to ensure regioselectivity and high yield.
Preparation of the Thiophen-3-yl Intermediate
The thiophene-3-yl fragment is often prepared or functionalized prior to coupling with the piperidine ring.
Key method: Reduction of 3-thiopheneacetic acid to 2-(thiophen-3-yl)ethanol
| Parameter | Details |
|---|---|
| Starting material | 3-Thiopheneacetic acid |
| Reducing agent | Lithium aluminium hydride (LiAlH4) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 2 to 7 hours |
| Yield | 78% to 99% |
| Work-up | Quenching with ethyl acetate and water, filtration over Celite, drying over sodium sulfate |
| Product | 2-(Thiophen-3-yl)ethanol, pale yellow oil |
This reduction is well-documented with high yields and reproducibility under inert atmosphere and Schlenk techniques.
Formation of the Piperidine Ring with Thiophene Substitution
The piperidine ring substituted at the 4-position with thiophene is commonly introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Relevant synthetic steps include:
- Bromination of thiophene acetonitrile using N-bromosuccinimide (NBS) in solvents like DMF or DMSO.
- Suzuki-Miyaura cross-coupling of the resulting bromo-thiophene intermediate with substituted phenylboronic acids in the presence of palladium(0) catalysts, potassium carbonate base, and solvents such as toluene or dioxane at 80–100 °C for 6–24 hours.
This approach enables the efficient construction of thiophene-substituted intermediates suitable for further functionalization.
Representative Multi-Step Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-thiopheneacetic acid | LiAlH4, THF, 0 °C to RT | 78–99 | Produces 2-(thiophen-3-yl)ethanol |
| 2 | Bromination of thiophene acetonitrile | NBS, DMF/DMSO | Not specified | Generates bromo-thiophene intermediate |
| 3 | Suzuki coupling with phenylboronic acid | Pd(0) catalyst, K2CO3, toluene/dioxane, 80–100 °C, 6–24 h | Not specified | Forms thiophene-substituted piperidine precursor |
| 4 | Alkylation/amination at piperidine N | 2-bromoethan-1-amine or equivalents, base | Not specified | Introduces ethan-1-amine side chain |
| 5 | Purification | Chromatography, crystallization | - | Ensures compound purity and isolation |
Research Findings and Notes
- The reduction of 3-thiopheneacetic acid to 2-(thiophen-3-yl)ethanol is highly efficient and reproducible, with yields up to 99% under controlled conditions.
- Bromination using NBS is a mild and selective method for functionalizing the thiophene ring at the 3-position, facilitating subsequent cross-coupling.
- Suzuki coupling is a versatile and widely used method for constructing carbon-carbon bonds between thiophene and piperidine frameworks, offering good yields and functional group tolerance.
- The introduction of the ethan-1-amine side chain is critical for biological activity and is achieved by standard amination techniques, often requiring protection/deprotection steps to manage reactivity.
- Alternative synthetic routes may involve condensation reactions and chlorination steps, as reported in related heterocyclic thiophene derivatives synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their molecular properties, and distinguishing features:
Key Observations:
- Core Modifications : Replacing piperidine with piperazine (e.g., ) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and solubility .
- Functional Group Impact : Trifluoromethyl groups (e.g., ) improve lipophilicity and metabolic stability, while sulfanyl groups () increase polarity .
Biological Activity
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is an organic compound characterized by a piperidine ring substituted with a thiophene group. This structural arrangement suggests potential biological activity, particularly in areas such as enzyme modulation, receptor interaction, and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
The molecular formula of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is with a molecular weight of approximately 210.33 g/mol. The compound features a piperidine ring that is known for its ability to interact with various biological targets.
Target Interaction
The compound is believed to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition or activation of enzyme pathways.
- Modulation of cell signaling pathways, affecting cellular responses and gene expression.
Research indicates that 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine may influence:
- Cellular metabolism : It has been observed to affect metabolic pathways by interacting with key enzymes.
- Cell function : The compound can alter cell signaling processes, potentially impacting growth and apoptosis.
In Vitro Studies
In laboratory settings, studies have shown that this compound can exhibit significant effects on various cell types:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration into its therapeutic applications.
Case Studies
A few notable studies include:
- Study on Enzyme Interaction : Research demonstrated that the compound could inhibit specific enzymes involved in metabolic processes, suggesting a role in drug metabolism and detoxification pathways.
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of metabolic enzymes | Potential use in drug metabolism studies |
| Anticancer Activity | Induced apoptosis in cancer cell lines | Possible development as an anticancer agent |
Pharmacokinetics
The pharmacokinetic profile of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine remains under investigation. However, it is crucial to consider factors such as:
- Stability : The compound's stability under various conditions influences its biological activity.
- Bioavailability : Understanding how the compound is absorbed and metabolized in biological systems will inform its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves coupling thiophene derivatives with piperidine scaffolds. A two-step approach is recommended:
Piperidine-thiophene coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the thiophen-3-yl group to the piperidine ring. Catalysts like Pd(OAc)₂ or CuI in DMF at 80–100°C yield intermediates with >70% efficiency .
Ethylamine functionalization : React the intermediate with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃ in acetonitrile) at reflux.
Q. Optimization Strategies :
- Vary solvent polarity (DMF vs. THF) to assess reaction kinetics.
- Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry.
- Monitor purity via TLC/HPLC and characterize intermediates via H NMR .
Table 1 : Hypothetical Synthesis Yield Comparison
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ | DMF | 90 | 75 |
| Nucleophilic Substitution | CuI | THF | 80 | 68 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- H/C NMR : Focus on piperidine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). Compare with PubChem data for analogous piperidine-thiophene derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 237.12 (calculated for C₁₁H₁₆N₂S).
- HPLC-PDA : Use a C18 column (ACN:H₂O, 70:30) to assess purity (>95%). Retention time ~8.2 min .
Q. Key Challenges :
Q. What safety protocols should be followed given limited toxicity data for this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
- Toxicity Inference : Assume hazards similar to structurally related amines (e.g., 1-(piperidin-1-yl)propan-2-amine):
- Potential skin/eye irritant (H315, H319).
- Handle as a suspected respiratory toxin (H335) .
- Waste Disposal : Neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine-thiophene derivatives?
Methodological Answer:
- Meta-Analysis : Systematically review studies (e.g., kinase inhibition vs. GPCR antagonism) to identify assay-specific variables (e.g., cell line, IC₅₀ calculation methods) .
- Experimental Replication :
Case Study :
If Compound X shows conflicting cytotoxicity (IC₅₀ = 10 μM in HeLa vs. 50 μM in MCF-7):
Q. What in silico strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂ receptors (PDB: 6CM4). Prioritize poses with hydrogen bonds to Asp114 and hydrophobic interactions with Phe389 .
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from PubChem .
Table 2 : Hypothetical Docking Scores vs. Experimental Activity
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |
|---|---|---|
| Dopamine D₂ Receptor | -9.2 | 0.8 |
| Serotonin 5-HT₂A | -8.5 | 2.1 |
Q. How can the environmental fate of this compound be evaluated given limited ecotoxicological data?
Methodological Answer:
- Read-Across Approach : Use data from structurally similar compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine):
- Microcosm Studies : Expose aquatic models (Daphnia magna) to 0.1–10 mg/L and monitor mortality/behavior .
Theoretical Framework Integration
All research should align with conceptual frameworks, such as ligand-receptor interaction theories or QSAR principles, to ensure hypothesis-driven experimentation . For example, docking studies should test specific hypotheses about steric hindrance effects on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
